3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-4-3-5(2)13-8(11-4)6(10)7(12-13)9(14)15/h3H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIELEKYFBAMFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(=O)O)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the bromination of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. One common method includes the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid with bromine in the presence of a suitable solvent, such as acetic acid . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Electrophilic Addition: The presence of the bromine atom allows for electrophilic addition reactions, which can lead to the formation of new derivatives with potential biological activities.
Common reagents used in these reactions include lithium diisopropylamide (LDA), n-butyllithium (BuLi), and various electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Cardiovascular Disorders Treatment
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds, including 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, have potential therapeutic effects in treating cardiovascular disorders. These compounds can modulate the nitric oxide/cyclic guanosine monophosphate signaling pathway, which is crucial for vasodilation and smooth muscle relaxation .
2. Anticancer Activity
Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. The compound has been tested against various cancer cell lines, demonstrating promising results in inhibiting cell viability and inducing apoptosis .
Synthetic Applications
1. Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can undergo various transformations to create more complex structures used in pharmaceuticals and agrochemicals. For instance, it can be utilized in the synthesis of substituted pyrazolo[1,5-a]pyridine derivatives that are useful for developing new drugs .
2. Reaction Mechanisms
Recent studies have explored the reactivity of this compound in generating carbanions through reactions with lithium diisopropylamide (LDA). These carbanions can participate in further nucleophilic substitutions or additions, expanding the utility of the compound in synthetic chemistry .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Cardiovascular Effects | Demonstrated vasorelaxation effects via cGMP modulation. |
| Study B | Anticancer Activity | Showed significant inhibition of cancer cell proliferation in vitro. |
| Study C | Synthetic Transformations | Explored carbanion generation leading to diverse synthetic pathways. |
Mechanism of Action
The mechanism of action of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, facilitating binding to the target site and modulating its activity . The compound can inhibit or activate biological pathways, depending on the nature of the target and the specific context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions and functional groups, impacting physicochemical properties and biological activity:
Physicochemical Properties
- Thermal Stability : The 3-bromo-5,7-dimethyl derivative has a melting point of 217–220°C, higher than 6-bromo analogs (mp ~200°C) due to crystal packing from methyl groups .
- Acid-Base Behavior : The carboxylic acid group (pKa ~3.5) allows salt formation under physiological conditions, improving formulation flexibility .
Biological Activity
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 294194-46-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 270.08 g/mol
- MDL Number : MFCD00455064
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor for several enzymes and receptors involved in disease pathways:
- Inhibition of Enzymes : The compound has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses. In vitro studies report IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Potential : The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anticancer activity due to its ability to inhibit cell proliferation in various cancer cell lines. The specific mechanisms may involve the modulation of cell cycle regulators and apoptosis pathways .
Antioxidant and Antimicrobial Activity
A study highlighted the antioxidant properties of related pyrazole compounds, suggesting that the structural features of these compounds contribute to their ability to scavenge free radicals and inhibit microbial growth . The compound's efficacy was tested against several pathogens:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
| Candida albicans | Moderate |
Anti-inflammatory Effects
Research has shown that this compound can significantly reduce inflammation markers in animal models. In carrageenan-induced paw edema assays, it exhibited a notable reduction in edema compared to control groups .
Case Studies
- In Vitro Assays : A series of in vitro assays confirmed the compound's role as a potent inhibitor of DHODH (dihydroorotate dehydrogenase), which is crucial for pyrimidine synthesis in cells. This inhibition was shown to impact viral replication and cellular growth positively .
- Anti-cancer Studies : Various derivatives have been synthesized and tested for their anticancer properties. One study reported that certain substituted pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against cancer cell lines with IC50 values ranging from 10 to 30 µM .
Q & A
Q. Example Optimization Table :
| Condition | Bromination Site | Yield (%) | Purity (%) |
|---|---|---|---|
| NBS/FeCl₃, 0°C, 2h | Position 3 | 78 | 95 |
| Br₂, DCM, rt, 1h | Multiple sites | 45 | 80 |
What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Research Question
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks:
- IR : Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid group .
- HPLC : Reverse-phase C18 columns (ACN/0.1% TFA gradient) achieve >98% purity with retention time ~12.5 min .
Advanced Tip : High-resolution mass spectrometry (HRMS) with ESI+ mode validates molecular ion [M+H]⁺ at m/z 314.992 (calculated for C₉H₈BrN₃O₂: 314.990) .
How does structural modification at position 2 (carboxylic acid) influence biological activity, such as enzyme inhibition?
Advanced Research Question
The carboxylic acid group at position 2 is critical for interactions with enzymatic active sites. For instance:
Q. Comparative Activity Table :
| Derivative | Cathepsin K IC₅₀ (µM) | Cathepsin B IC₅₀ (µM) |
|---|---|---|
| 3-Bromo-5,7-dimethyl-2-carboxylic acid | 32 | 58 |
| 2-N-Butylcarboxamide analog | 25 | 67 |
| 2-N-(2-Picolyl)carboxamide analog | 41 | 45 |
How can researchers resolve contradictions in reported synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives?
Advanced Research Question
Discrepancies often arise from subtle variations in reaction setup:
- Hydrazine vs. Enamine Reactivity : Use of hydrazine hydrate with enamines can yield cyanopyrazoles (low-temperature conditions) or aminopyrazoles (prolonged reflux), altering downstream product distributions .
- Crystallization Solvents : Ethanol recrystallization may recover 70% yield , while DMF/water mixtures improve purity but reduce yield to 50% .
- Catalyst Purity : Residual Pd in cross-coupling steps (e.g., Suzuki reactions) can inflate yields artificially; ICP-MS analysis is recommended for trace metal quantification .
Q. Mitigation Strategy :
Replicate literature conditions exactly, including solvent grades and equipment.
Use in-situ monitoring (e.g., ReactIR) to track intermediate formation.
Report yields with detailed procedural notes (e.g., "isolated after column chromatography over silica gel, eluent: EtOAc/hexane 3:7") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
